1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, which are related to the specified compound, have been synthesized using the condensation of hexane-2,5-dione with aniline, followed by Vilsmeier–Haack formylation (Vorkapić-Furač et al., 1989).
Photochemical Behavior : Research on iodo substituted pyrroles, closely related to the compound , highlights their photochemical reactions in different solvents, leading to the formation of various derivatives (D’Auria et al., 1997).
Synthesis of Fluoropyrroles : An efficient method to prepare 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from related compounds has been developed, showcasing a route to synthesize various new 3-fluorinated pyrroles (Surmont et al., 2009).
Chemical Reactions : Research on polyfunctionalised pyrroles, such as the reaction of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines, demonstrates the diverse chemical reactivity of such compounds (Zaytsev et al., 2005).
Crystal Structure Analysis : The synthesis and crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally similar to the one , has been conducted, providing insights into molecular arrangements and interactions (Xu & Shi, 2011).
Paramagnetic Transition Metal Ion Coordination : 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand for coordinating paramagnetic transition metal ions, forming clusters that exhibit single-molecule magnetic behavior (Giannopoulos et al., 2014).
Synthesis of Pyrrole-based Ligands : The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, and their catalysis toward the ring-opening polymerization of ɛ-caprolactone, showcase the potential use of pyrrole derivatives in organometallic chemistry (Qiao et al., 2011).
Pyrrole Derivative Synthesis for Conducting Polymers : The aminomethylation of 1-alkylpyrrole and subsequent reactions to produce 1-alkyl-2,5-bis(thiophenylmethylene)pyrrole, useful for synthesizing new conducting polymers, highlights the versatility of pyrrole derivatives (Kim & Elsenbaumer, 1998).
Computational Studies : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, was synthesized and analyzed using quantum chemical calculations, providing insights into the molecular interactions and electronic properties of pyrrole derivatives (Singh et al., 2014).
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-4-5-13(15)7-14(9)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDUYPSKQJMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358246 | |
Record name | 1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
428466-65-3 | |
Record name | 1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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